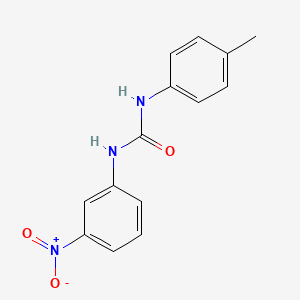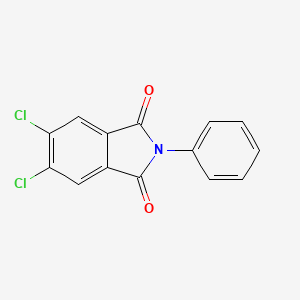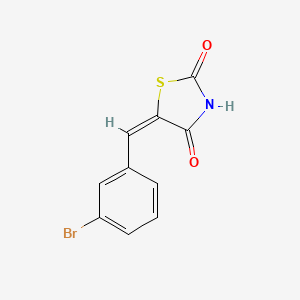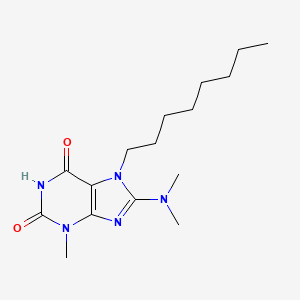
1-(4-Methylphenyl)-3-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-(3-nitrophenyl)urea is an organic compound characterized by the presence of both a methyl group and a nitro group attached to a phenyl ring, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-(3-nitrophenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 3-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylphenyl isocyanate+3-Nitroaniline→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Major Products:
Reduction: 1-(4-Methylphenyl)-3-(3-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylphenyl)-3-(3-nitrophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-3-(3-nitrophenyl)urea exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.
1-(4-Methylphenyl)-3-(2-nitrophenyl)urea: Similar structure but with the nitro group in the ortho position.
1-(4-Methylphenyl)-3-phenylurea: Lacks the nitro group, leading to different chemical and biological properties.
Uniqueness: 1-(4-Methylphenyl)-3-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and potential applications. The combination of the methyl and nitro groups in the meta position provides distinct properties compared to its isomers and analogs.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O3/c1-10-5-7-11(8-6-10)15-14(18)16-12-3-2-4-13(9-12)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI Key |
JMGRECZBDCOKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)
![6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)

acetate](/img/structure/B11997171.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)



![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)

![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
